Mechanism of Action: Direct IRG1/ACOD1 Inhibition vs. Downstream NRF2 Activation
Irg1-IN-1 acts as a direct inhibitor of the IRG1/ACOD1 enzyme, the rate-limiting step in itaconate biosynthesis [1]. This mechanism is fundamentally distinct from that of 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DI), which are cell-permeable esters that do not inhibit ACOD1 but instead activate downstream targets such as NRF2 via alkylation . Consequently, Irg1-IN-1 is the appropriate tool for interrogating the specific role of the IRG1 enzyme, whereas 4-OI and DI are tools for studying itaconate's downstream effects.
| Evidence Dimension | Primary Mechanism of Action |
|---|---|
| Target Compound Data | Inhibits IRG1/ACOD1 enzyme, reducing de novo itaconate synthesis. |
| Comparator Or Baseline | 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DI) activate NRF2 signaling via KEAP1 alkylation and do not inhibit ACOD1. |
| Quantified Difference | Fundamental difference in pathway node: upstream inhibition (Irg1-IN-1) vs. downstream activation (4-OI, DI). |
| Conditions | Inferred from class mechanisms and published literature. |
Why This Matters
This dictates the experimental utility; using the wrong tool will produce data on a different biological axis, leading to misinterpretation of the IRG1-itaconate pathway.
- [1] TargetMol. IRG1-IN-1 (T78525) Product Datasheet. View Source
